Product packaging for 2-(2-Aminophenyl)but-3-yn-2-ol(Cat. No.:CAS No. 899438-72-3)

2-(2-Aminophenyl)but-3-yn-2-ol

Cat. No.: B1405460
CAS No.: 899438-72-3
M. Wt: 161.2 g/mol
InChI Key: WJTQDYBPXAAGHG-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)but-3-yn-2-ol (CAS 899438-72-3) is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This multifunctional molecule features both an aromatic amine and an acetylenic alcohol within its structure, making it a valuable scaffold in synthetic organic chemistry . It serves as a key intermediate for researchers developing novel synthetic methodologies, including enantioselective alkynylation and catalytic cross-coupling reactions like the Sonogashira reaction, which are pivotal for constructing complex molecular architectures . The compound's structure, characterized by the SMILES notation CC(O)(C1=CC=CC=C1N)C#C, provides two distinct reactive sites that can be selectively modified . The primary aromatic amine group can undergo diazotization or serve as a precursor to heterocyclic systems, while the alkynyl alcohol moiety is amenable to oxidation-driven homolytic coupling and other metal-catalyzed transformations . This reactivity profile makes it a versatile building block for the preparation of more complex molecules for pharmacological and material science research. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are recommended to maintain product stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1405460 2-(2-Aminophenyl)but-3-yn-2-ol CAS No. 899438-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQDYBPXAAGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Aminophenyl but 3 Yn 2 Ol and Its Derivatives

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The construction of the core arylethynyl structure of 2-(2-Aminophenyl)but-3-yn-2-ol is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and functional group tolerance. Palladium-based catalysts, in particular, are central to the most common synthetic strategies.

Palladium-Catalyzed Sonogashira Coupling Approaches

The Sonogashira coupling, a reaction of a terminal alkyne with an aryl or vinyl halide, stands as the most direct and widely used method for synthesizing arylalkynes. mdpi.com This reaction has been adapted in several ways to produce this compound and its derivatives, starting from precursors like 2-haloanilines and 2-methyl-3-butyn-2-ol (B105114).

The classical Sonogashira-Hagihara reaction employs a dual catalytic system of palladium and copper. mdpi.comrsc.org The reaction couples a terminal alkyne, in this case, 2-methyl-3-butyn-2-ol, with an aryl halide such as 2-iodoaniline (B362364) or 2-bromoaniline. walisongo.ac.id The process is typically carried out in the presence of an amine base, like triethylamine (B128534), which acts as both the base and, occasionally, the solvent. walisongo.ac.id The palladium complex, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, serves as the primary catalyst, while a copper(I) salt, usually copper(I) iodide (CuI), acts as a co-catalyst that facilitates the formation of a copper acetylide intermediate, accelerating the reaction. mdpi.comnih.gov This protocol is robust and has been applied to the large-scale industrial synthesis of related pharmaceutical intermediates, such as the coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol. nih.govnih.gov

A standard laboratory procedure involves reacting the aryl iodide with 2-methyl-3-butyn-2-ol using catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in triethylamine at room temperature. walisongo.ac.id

Table 1: Conventional Sonogashira Reaction Components

Component Role Common Examples
Aryl Halide Electrophile 2-Iodoaniline, 2-Bromoaniline
Alkyne Nucleophile Source 2-Methyl-3-butyn-2-ol
Palladium Catalyst Primary Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst Activates Alkyne Copper(I) Iodide (CuI)

While effective, the use of copper in conventional Sonogashira protocols can lead to undesirable side reactions, primarily the oxidative homocoupling of the alkyne (Glaser coupling), and can complicate product purification, especially on an industrial scale. nih.gov This has spurred the development of copper-free Sonogashira variants. These protocols rely solely on a palladium catalyst, but often require careful selection of the ligand and base to achieve high efficiency. nih.gov

One highly effective copper-free system for the synthesis of aryl-2-methyl-3-butyn-2-ols involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor, paired with a phosphine (B1218219) ligand, and a strong, non-nucleophilic organic base. nih.gov Research has shown that for the coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol, a combination of Pd(OAc)₂ with tri(p-tolyl)phosphine (P(p-tol)₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF) gives excellent yields. nih.gov The choice of ligand and base is critical; for instance, using triphenylphosphine (B44618) (PPh₃) with DBU gave a high yield of 84%, which was improved to 89% by switching to the more electron-rich P(p-tol)₃. nih.gov Other bases like triethylamine or potassium carbonate were found to be significantly less effective in this copper-free system. nih.gov

Table 2: Optimization of Copper-Free Sonogashira Coupling of 3-Bromoaniline

Entry Ligand Base Solvent Yield (%)
1 PPh₃ TBAF Toluene 32
2 PPh₃ TBAF THF 61
3 PPh₃ DBU THF 84
4 P(p-FC₆H₄)₃ DBU THF 75
5 P(p-tol)₃ DBU THF 89
6 P(o-tol)₃ DBU THF 45

Data sourced from a study on the synthesis of a regioisomeric product. nih.gov

This optimized protocol has proven effective for a wide range of aryl bromides, including those with electron-donating, electron-withdrawing, and sterically hindering groups, demonstrating its generality. nih.gov

An alternative to the traditional Sonogashira reaction is the decarboxylative cross-coupling strategy. This method avoids the direct use of terminal alkynes, which can be volatile or prone to side reactions, and instead employs a carboxylic acid as the alkyne surrogate. nih.gov These reactions are advantageous as they often utilize relatively inexpensive and stable carboxylic acids. psu.edu

For the synthesis of aryl-2-methyl-3-butyn-2-ol derivatives, 4-hydroxy-4-methyl-2-pentynoic acid is used as the coupling partner for an aryl bromide. nih.gov The reaction is catalyzed by a palladium complex, typically generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos. nih.gov The process requires a base to facilitate the decarboxylation step, with tetra-n-butylammonium fluoride (B91410) (TBAF) being effective. nih.gov This approach generates the palladium-alkynide intermediate in situ, which then couples with the aryl bromide, yielding the desired product with the loss of carbon dioxide. This method provides good to excellent yields and is compatible with a variety of functional groups on the aryl bromide. nih.gov

Other Metal-Mediated Coupling Reactions

While palladium dominates the landscape, other transition metals have been explored for Sonogashira-type couplings. Notably, systems using copper as the sole transition metal catalyst have been developed as a more economical and environmentally benign alternative to palladium. rsc.orgpsu.edu

These "Pd-free" Sonogashira reactions rely on a copper(I) salt, such as CuI, in combination with a specific ligand and base. rsc.org A variety of ligand types have been found to be effective, with nitrogen-based and phosphorus-based ligands being the most common. rsc.orgpsu.edu For example, copper-catalyzed couplings of aryl iodides have been successfully carried out using ligands like ethylenediamine (B42938) or 1,10-phenanthroline. rsc.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can achieve good yields, particularly with activated aryl halides like aryl iodides. rsc.org The tolerance for functional groups such as nitro, ester, and ketone has been demonstrated in these systems. psu.edu

Functional Group Interconversions and Modulations

Once the core structure of this compound is synthesized, its primary functional groups—the aromatic amine and the tertiary alcohol—can be further modified.

A common synthetic strategy involves carrying out the cross-coupling reaction on a precursor molecule, followed by a functional group interconversion. For instance, the coupling can be performed on 2-halonitrobenzene, with the resulting 2-(2-nitrophenyl)but-3-yn-2-ol being subsequently reduced to the target aniline (B41778) derivative. The reduction of the nitro group to an amine is a standard transformation, often achieved through catalytic hydrogenation.

The aniline moiety itself can undergo various modifications. The primary amine can be alkylated; for example, N-methylated derivatives have been synthesized and used in subsequent reactions. mdx.ac.uk The amine can also be protected, for instance as a tert-butyl carbamate (B1207046) (Boc), to prevent its interference in subsequent synthetic steps. Furthermore, the amine and the proximate alkyne can participate in cascade reactions. For instance, palladium iodide-catalyzed carbonylative double cyclization of related 4-(2-aminophenyl)-3-yn-1-ols can lead to the formation of complex fused heterocyclic structures like dihydrofuroquinolinones. mdx.ac.uk

The tertiary hydroxyl group is generally less reactive but can be converted into other functional groups if desired. Standard methods in organic synthesis allow for the conversion of alcohols to leaving groups, such as sulfonates (tosylates, mesylates) or halides, which can then be displaced by various nucleophiles. walisongo.ac.id

Selective Reduction Strategies of Nitro Precursors to Amino-Substituted Alkynols

The most common route to this compound involves the selective reduction of its nitro precursor, 2-(2-nitrophenyl)but-3-yn-2-ol. The synthesis of this precursor is typically achieved via a Sonogashira cross-coupling reaction between a protected or unprotected 2-ethynyl-1-nitrobenzene and acetone, or more commonly, between 1-halo-2-nitrobenzene and 2-methyl-3-butyn-2-ol. The crystal structure of the related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, has been reported, confirming the viability of such structures. researchgate.net

The critical step is the selective reduction of the nitro group in the presence of the potentially reactive alkyne and hydroxyl functionalities. Various methods have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

Catalytic hydrogenation is a widely used method. For instance, the reduction of 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol (B1594802) to the corresponding amine has been successfully carried out using hydrogen gas in the presence of a catalyst. While specific conditions for the ortho-isomer are not detailed in the provided results, general protocols for nitro group reduction often employ catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the reduction of the alkyne.

Alternative reducing agents have also been explored to enhance selectivity. These include transfer hydrogenation methods, which often offer milder reaction conditions. A variety of enzymes, known as nitroreductases, have been identified that can catalyze the reduction of nitroarenes to their corresponding amines. nih.govgoogle.com These enzymatic reductions can be highly selective and operate under mild, environmentally friendly conditions. acs.orgresearchgate.netnih.gov

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodReagents/CatalystAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, Pt/C, Raney NiHigh efficiency, well-establishedPotential for alkyne reduction, requires pressure equipment
Transfer HydrogenationFormic acid, ammonium (B1175870) formate, etc. with a catalystMilder conditions, no high-pressure H₂Catalyst may still affect other functional groups
Enzymatic ReductionNitroreductases, NADH/NADPHHigh chemoselectivity, environmentally benignEnzyme availability and stability can be a limitation
Photoenzymatic ReductionNitroreductase, light, photosensitizerLight-driven, can be highly selectiveRequires specialized equipment

Protecting Group Chemistry for Amine and Hydroxyl Functionalities

In multi-step syntheses involving this compound, the protection of the amino and/or hydroxyl groups may be necessary to prevent unwanted side reactions. The choice of protecting groups is critical and depends on the subsequent reaction conditions. organic-chemistry.orgunivpancasila.ac.id

For the primary amino group, carbamates are the most common protecting groups due to their stability and ease of removal. The tert-butoxycarbonyl (Boc) group is widely used and can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable under a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA). Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. fiveable.me For more specific applications, the 2-(trimethylsilyl)ethanesulfonyl (SES) group offers an alternative that can be removed under mild, orthogonal conditions using a fluoride source. researchgate.net

The tertiary hydroxyl group in this compound is sterically hindered, which can influence its reactivity and the choice of protecting group. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are common choices for protecting alcohols. fiveable.me They are generally stable to a variety of reaction conditions but can be cleaved using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Acetals and ketals are also effective protecting groups for hydroxyls, particularly in the presence of diols, but are less common for tertiary alcohols. fiveable.me

The selection of an appropriate protecting group strategy, including orthogonal protection where one group can be removed selectively in the presence of another, is a key consideration in the synthetic planning for derivatives of this compound. organic-chemistry.org

Table 2: Common Protecting Groups for Amine and Hydroxyl Functionalities

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval Conditions
Aminetert-ButoxycarbonylBoc(Boc)₂OStrong Acid (e.g., TFA)
AmineBenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis
Amine2-(Trimethylsilyl)ethanesulfonylSESSES-ClFluoride Source (e.g., TBAF)
HydroxylTrimethylsilylTMSTMS-ClFluoride Source, Mild Acid
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-ClFluoride Source, Stronger Acid

Emerging and Sustainable Synthetic Routes for the Compound

Recent research efforts have focused on developing more sustainable and environmentally friendly methods for the synthesis of compounds like this compound. These efforts primarily target the key bond-forming and reduction steps.

The Sonogashira coupling, used to create the aryl-alkyne bond in the precursor, has been a major focus for green chemistry improvements. nih.gov Traditional Sonogashira reactions often require a copper co-catalyst, which can lead to environmental and purification issues. Copper-free Sonogashira protocols have been developed, which not only simplify the reaction setup but also avoid the formation of byproducts. nih.govnih.gov Furthermore, the use of greener solvents, such as water or bio-derived solvents like γ-valerolactone, is being explored to replace traditional volatile organic compounds (VOCs). beilstein-journals.orgresearchgate.netrsc.org The development of reusable heterogeneous catalysts, including palladium single-atom catalysts, also contributes to a more sustainable process by minimizing metal waste. rsc.org

In the reduction of the nitro precursor, enzymatic and photoenzymatic methods are at the forefront of sustainable chemistry. researchgate.net As mentioned earlier, nitroreductases can selectively reduce the nitro group under mild, aqueous conditions, eliminating the need for harsh reagents and heavy metal catalysts. google.comacs.orgnih.gov Immobilization of these enzymes on solid supports, such as magnetic nanoparticles, allows for easy recovery and reuse of the biocatalyst, further enhancing the sustainability of the process. nih.gov Photoenzymatic systems, which use light as a driving force, represent another innovative and green approach to this transformation. researchgate.net These emerging methods hold significant promise for the future industrial-scale synthesis of this compound and its derivatives with a reduced environmental footprint. acs.orgdoi.orgthieme-connect.deacs.org

Reactivity and Mechanistic Investigations of 2 2 Aminophenyl but 3 Yn 2 Ol Derivatives

Intramolecular Cyclization Reactions and Annulations

Intramolecular cyclization of 2-(2-aminophenyl)but-3-yn-2-ol derivatives serves as a powerful tool for the synthesis of nitrogen-containing heterocycles. These reactions, often proceeding through heteroannulation pathways, are catalyzed by a range of transition metals, each influencing the reaction's course and outcome.

Palladium catalysts are effective in promoting the cyclocarbonylation of 2-(2-aminophenyl)alkynols, a process that incorporates a carbonyl group into the cyclized product. While specific studies on this compound are not extensively detailed in the provided literature, the general mechanism for related substrates involves the formation of a keto-diester, followed by oxidative addition of palladium, carbon monoxide insertion, intramolecular cyclization, and subsequent decarboxylation. nih.gov This sequence leads to the formation of functionalized enolic lactams. The choice of ligands and reaction conditions is crucial in directing the selectivity of these carbonylation reactions. nih.gov

In related systems, such as the palladium-catalyzed carbonylation of ortho-phenylene dihalides with bifunctional N,O-nucleophiles, aminocarbonylation is often the favored initial step. nih.gov This suggests that for this compound derivatives, the amino group would readily participate in the carbonylation and cyclization cascade.

Table 1: Representative Palladium-Catalyzed Carbonylative Cyclization of Related Alkynol Derivatives This table is based on data for analogous compounds to illustrate the potential reaction outcomes.

EntrySubstrateCatalystLigandCO PressureSolventProductYield (%)
12-(2-Iodoanilino)ethanolPd(OAc)2dppf1 atmTolueneN-Acetyl-2,3-dihydro-1,4-benzoxazine75
2Diethyl(2-iodoaryl)malonatePd(OAc)2PPh31 atmTolueneEnolic 2-acyl-3,4-dihydronaphthalenone85

Copper catalysts are known to facilitate the cycloisomerization of ortho-alkynylanilines, leading to the formation of indole (B1671886) derivatives. For derivatives of this compound, copper-catalyzed processes can promote an intramolecular anti-Michael hydroamination. nih.govorganic-chemistry.org The use of copper(I) triflate (CuOTf) has been shown to be effective, although in some cases with lower efficiency compared to silver catalysts. nih.govorganic-chemistry.org These reactions represent a viable pathway for the synthesis of 2-acylindoles from related β-(2-aminophenyl)-α,β-ynones. nih.govorganic-chemistry.org

The mechanism likely involves the coordination of the copper catalyst to the alkyne, which activates it for nucleophilic attack by the tethered amino group. Subsequent protonolysis releases the cyclized product and regenerates the active catalyst.

Table 2: Copper-Catalyzed Cycloisomerization of a β-(2-Aminophenyl)-α,β-ynone Data from a study on a closely related compound.

EntryCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1Cu(OTf)2 (20 mol%)Dioxane140 (MW)0.52-Benzoylindole78

Silver catalysts, particularly silver triflate (AgOTf), have demonstrated high efficiency in promoting the intramolecular hydroamination of 2-(2-aminophenyl)alkyne derivatives. nih.govorganic-chemistry.org In the case of β-(2-aminophenyl)-α,β-ynones, AgOTf catalyzes a selective intramolecular anti-Michael hydroamination to afford 3-unsubstituted 2-acylindoles in good yields, often under microwave heating. nih.govorganic-chemistry.org This transformation is significant as it provides a direct route to valuable indole scaffolds.

Density functional theory (DFT) calculations on related systems suggest that the silver catalyst coordinates to the alkyne moiety, inducing an electrostatic arrangement that facilitates the nucleophilic attack of the amino group. organic-chemistry.org This process avoids the need for protection and deprotection of the nitrogen atom, making it an atom-economical approach. organic-chemistry.org

Table 3: Silver-Catalyzed Hydroamination of a β-(2-Aminophenyl)-α,β-ynone Data from a study on a closely related compound.

EntryCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1AgOTf (20 mol%)Dioxane140 (MW)0.52-Benzoylindole92

Gold and platinum catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. In the context of this compound derivatives, these carbophilic Lewis acids can catalyze intramolecular cyclization reactions to form various heterocyclic structures. While direct comparative studies on the subject molecule are limited, research on related alkynol-based compounds shows that both gold and platinum catalysts can be effective, with gold catalysts often exhibiting higher reactivity and selectivity under milder conditions. researchgate.net

For instance, gold-catalyzed cycloisomerization of alkynols can lead to the formation of furans, dihydrofurans, and other oxygen-containing heterocycles. researchgate.net In the presence of an amino group, as in this compound, the formation of nitrogen-containing heterocycles such as indoles or quinolines is expected. The choice of catalyst and ligands can influence the reaction pathway, leading to different cyclized products. researchgate.net Platinum catalysts can also promote similar transformations, although sometimes requiring higher temperatures or longer reaction times. researchgate.net

Table 4: Comparison of Gold and Platinum Catalysts in the Cycloisomerization of a Related Alkynol This table is based on data for an analogous compound to illustrate catalyst performance.

EntryCatalystSolventTemperature (°C)ProductYield (%)
1[(PPh3)AuCl]/AgBF4CH2Cl2rtSubstituted Furan87
2PtCl2Toluene80Substituted Furan51

The intramolecular cyclization of this compound can proceed through different pathways, most notably the 5-exo-dig and 6-endo-dig modes, according to Baldwin's rules. The regioselectivity of this cyclization is a critical aspect, as it determines the size of the resulting heterocyclic ring.

5-exo-dig: This pathway involves the nucleophilic attack of the amino group on the internal carbon of the alkyne, leading to the formation of a five-membered ring with an exocyclic double bond. This mode is generally kinetically favored.

6-endo-dig: This pathway involves the nucleophilic attack of the amino group on the terminal carbon of the alkyne, resulting in the formation of a six-membered ring with an endocyclic double bond. This mode can be thermodynamically favored, especially if it leads to the formation of an aromatic ring.

The competition between these two pathways is influenced by several factors, including the nature of the catalyst, the substituents on the alkyne and the aniline (B41778) ring, and the reaction conditions. For example, in the silver- or copper-catalyzed reactions of β-(2-aminophenyl)-α,β-ynones, a 5-endo-dig cyclization is observed, which is an exception to the general preference for exo-cyclizations in many related systems. nih.gov This highlights the crucial role of the catalyst and substrate structure in directing the regiochemical outcome.

In some systems, it is possible to switch the regioselectivity between the 5-exo and 6-endo pathways by modifying the reaction conditions or the catalytic system. nih.govnih.gov For instance, the use of Lewis acid additives in palladium-catalyzed reactions has been shown to favor the 6-endo-dig product. nih.gov The ability to control this divergent reactivity is of great synthetic value, as it allows for the selective synthesis of different heterocyclic scaffolds from a common precursor.

Tandem and Cascade Cyclization Sequences

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, represent an efficient strategy for molecular complexity generation. Derivatives of this compound are excellent substrates for such sequences.

Detailed research has demonstrated that 1-(2-aminophenyl)prop-2-ynols can undergo a cascade reaction with alkynols to form fused 5,5,6-tricyclic systems. nih.gov This process is remarkable for its efficiency, forming four new bonds (two C-C, one C-O, and one C-N) in a single operation. Mechanistic investigations suggest the sequence proceeds via an initial alkynol cycloisomerization, followed by an intermolecular substitution with the aminophenyl propargyl alcohol. nih.gov The cascade continues with an intermolecular addition of another alkynol molecule, culminating in final cyclizations to yield the complex tricyclic skeleton. nih.gov

These complex transformations highlight the utility of aminophenyl alkynol derivatives in rapidly assembling intricate molecular architectures from simple starting materials.

Rearrangement Reactions and Skeletal Transformations

Beyond straightforward cyclizations, derivatives of this compound can be guided through pathways involving significant skeletal rearrangements. These transformations often lead to the formation of valuable and structurally diverse heterocyclic cores, such as quinolines and oxindoles.

Strain-Driven Rearrangements and Ring Expansions

The synthesis of medium-sized and macrocyclic rings is a significant challenge in organic chemistry. Ring expansion reactions offer a strategic advantage by avoiding difficult cyclization steps. researchgate.net While direct strain-driven ring expansions originating from this compound are not extensively documented, the indole core, a common product of its cyclization, is known to undergo skeletal editing. nih.gov

Skeletal editing of heteroarenes like indole can alter the core structure of a molecule at a late stage, providing a powerful tool for diversification. nih.gov Such reorganizations can involve oxidative cleavage of the heterocycle followed by rearrangements. nih.gov For instance, oxidative furan-to-indole rearrangements have been developed, showcasing the potential for profound skeletal changes in related systems. nih.gov These precedents suggest that complex derivatives obtained from this compound could potentially be subjected to controlled rearrangement and expansion protocols to access novel heterocyclic frameworks.

1,2-Alkyl Migrations in Cyclization Cascades

Skeletal transformations involving alkyl migrations are a key feature in the chemistry of indole-containing compounds. researchgate.net Methodologies involving 1,2-alkyl shifts are particularly important for generating valuable scaffolds such as 2-oxindoles and 3-oxindoles from indole precursors. researchgate.net In the context of cyclization cascades, such migrations can be triggered by the formation of reactive intermediates.

Radical cascade reactions involving the migration of alkenyl groups have been documented, proceeding via regioselective radical addition followed by the migration event. nih.gov Although not involving the specific title compound, these studies establish the feasibility of radical-mediated 1,4- or 1,5-alkenyl migrations. nih.gov This type of reactivity could be envisioned in derivatives of this compound under appropriate radical-initiating conditions, where an initial cyclization could be followed by a planned skeletal reorganization through a 1,2-alkyl shift to yield alternative heterocyclic products.

Intermolecular Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound and its derivatives is a hub of reactivity, participating in a wide array of intermolecular transformations. These reactions include various cycloadditions and additions across the π-system.

Cycloaddition Chemistry (e.g., [2+2], [3+2], [4+2] cycloadditions with related ynones/alkynols)

Cycloaddition reactions are powerful tools for ring construction. The alkyne moiety, especially when conjugated to a carbonyl group to form an ynone, is an excellent participant in these transformations.

[2+2] Cycloaddition: This reaction is a primary method for synthesizing four-membered cyclobutane rings. nih.gov Photochemical [2+2] cycloadditions between enones and alkenes proceed in a stepwise manner through diradical intermediates to form strained ring systems. libretexts.orgwikipedia.org Similarly, the alkyne in this compound derivatives can participate in such reactions. For example, the reaction of ynamines with methylideneisoxazolones proceeds via a [2+2] cycloaddition followed by a retro-electrocyclization. acs.org

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions are highly effective for constructing five-membered heterocycles. uchicago.edu Ynones, which can be derived from the corresponding alkynols, are excellent substrates for [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides. researchgate.net For instance, β-(2-Aminophenyl)-α,β-ynones undergo domino [3+2] cycloaddition/annulation reactions with nitrile oxides to synthesize isoxazolo[4,5-c]quinolines. researchgate.net One-pot sequences involving the cycloaddition of styryl derivatives with 2,2,2-trifluorodiazoethane have also been developed to produce functionalized pyrazoles. acs.org

[4+2] Cycloaddition: The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. libretexts.org In this reaction, the alkyne can function as the dienophile, reacting with a conjugated diene. The intramolecular variant of the inverse-electron-demand Diels-Alder reaction has been used with pyridazinecarbonitriles bearing alkyne side chains to construct fused benzonitriles. mdpi.com This demonstrates the potential of the alkyne moiety in derivatives of this compound to participate in [4+2] cycloadditions for the synthesis of complex polycyclic systems. mdpi.com

Table 1: Examples of Cycloaddition Reactions with Alkyne Derivatives

Cycloaddition Type Reactants Key Intermediate/Conditions Product Class
[2+2] Cycloaddition Ynamine + Methylideneisoxazolone Cycloaddition-retro-electrocyclization 4-(1-Aminoallylidene)isoxazol-5-one acs.org
[3+2] Cycloaddition β-(2-Aminophenyl)-α,β-ynone + Nitrile Oxide Domino reaction Isoxazolo[4,5-c]quinoline researchgate.net
[4+2] Cycloaddition 3-(Alkynyloxy)-4-pyridazinecarbonitrile Thermally induced, intramolecular Fused benzonitrile mdpi.com

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of alkynes is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens. chemistrysteps.comlibretexts.org The mechanism typically involves the formation of a vinyl carbocation intermediate, which is less stable than a corresponding alkyl carbocation, making alkynes generally less reactive than alkenes in this regard. chemistrysteps.com The addition follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org The hydration of alkynes, often catalyzed by mercury(II) salts, is another important electrophilic addition that results in the formation of an enol, which then tautomerizes to a more stable ketone or aldehyde. libretexts.org

Nucleophilic Addition: A nucleophilic addition reaction involves the attack of a nucleophile on an electron-deficient center. wikipedia.orgbyjus.comlibretexts.org While simple alkynes are not highly electrophilic, the triple bond can be attacked by nucleophiles, particularly in conjugated systems or through specific catalytic activation. A highly relevant example is the dimerization of 2-alkynylanilines to form 2-(2-aminophenyl)quinolines. nih.gov This transformation is believed to proceed through an intermolecular N-nucleophilic addition of the amino group of one molecule onto the alkyne of another, catalyzed by Bi(OTf)₃. This initial addition forms an enamine intermediate, which then undergoes intramolecular cyclization and annulation to yield the quinoline (B57606) product. nih.gov This reaction showcases the dual nucleophilic (amine) and electrophilic (alkyne) nature of these substrates.

Table 2: Summary of Addition Reactions to the Alkyne Moiety

Reaction Type Reagent/Catalyst Key Intermediate Product Type
Electrophilic Hydration H₂O, H₂SO₄, HgSO₄ Vinylic carbocation, Enol Ketone libretexts.org
Nucleophilic Addition Second molecule of 2-alkynylaniline / Bi(OTf)₃ Enamine 2-(2-Aminophenyl)quinoline nih.gov

Applications of 2 2 Aminophenyl but 3 Yn 2 Ol As a Key Synthetic Intermediate

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups in 2-(2-aminophenyl)but-3-yn-2-ol and its parent class, 2-alkynylanilines, facilitates the synthesis of numerous nitrogen-containing heterocycles through controlled cyclization pathways. The outcome of these reactions can often be tuned by the choice of catalyst, reaction conditions, and reaction partners, making this class of intermediates a powerful tool for synthetic chemists.

Quinolines are a prominent class of N-heterocycles found in numerous natural products and pharmaceuticals. One effective strategy for synthesizing polysubstituted quinolines involves the dimerization of 2-alkynylaniline derivatives. This transformation can be promoted by various catalysts, including Lewis acids like Indium(III) bromide (InBr₃). nih.govacs.orgnih.gov The reaction mechanism is believed to proceed through an intermolecular nucleophilic attack of the amino group of one molecule onto the alkyne of another, followed by an intramolecular cyclization and annulation cascade. This method is particularly effective for 2-alkynylanilines with an unsubstituted terminal alkyne.

Another versatile method for constructing the quinoline (B57606) core from 2-alkynylaniline precursors is through electrophilic cyclization. This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), or bromine (Br₂), leading to the formation of 3-halo-substituted quinolines. These halogenated products are particularly useful as they provide a reactive handle for further functionalization and cross-coupling reactions. The reaction is generally high-yielding and tolerates a range of functional groups on the aniline (B41778) ring and the alkyne substituent.

Catalyst/Reagent SystemReaction TypeProduct ClassReference
InBr₃DimerizationPolysubstituted Quinolines nih.gov, nih.gov
Ru/Au Heterobimetallic ComplexDimerization2-(2-Aminophenyl)quinolines acs.org
ICl, I₂, Br₂Electrophilic Cyclization3-Haloquinolines

The intramolecular cyclization of 2-alkynylanilines, such as this compound, is one of the most direct and atom-economical methods for the synthesis of the indole (B1671886) nucleus. researchgate.netresearchgate.net This transformation is typically catalyzed by transition metals that act as π-acids, activating the alkyne toward nucleophilic attack by the ortho-amino group.

Gold catalysts, in particular, have been extensively used for this purpose. researchgate.net Both gold(I) and gold(III) species are highly effective in promoting the 5-endo-dig cyclization under mild conditions, often at room temperature and tolerant of various functional groups. researchgate.netresearchgate.net This methodology provides a straightforward route to 2-substituted indoles. Furthermore, this cyclization can be integrated into one-pot tandem reactions where the initially formed indole undergoes a subsequent C3-functionalization. researchgate.net

Besides gold, other transition metals have also been successfully employed. Ruthenium complexes can catalyze the cycloisomerization, and under certain conditions, can even lead to 3-substituted indoles through a 1,2-carbon migration pathway prior to cyclization. researchgate.net Rhodium catalysts have been utilized in tandem cyclization-addition sequences, for instance, reacting 2-alkynylanilines with isocyanates to produce indole-3-carboxamides in a single step.

Catalyst SystemReaction TypeProduct ClassReference
Gold (AuCl₃, NaAuCl₄, etc.)Intramolecular Cyclization2-Substituted Indoles researchgate.net, researchgate.net,
Gold/Silver (Dual Catalysis)AminoalkynylationMultisubstituted Indoles,,
Ruthenium ([CpRuCl(dppbz)])Cycloisomerization/Rearrangement3-Substituted Indoles researchgate.net
RhodiumCyclization/AdditionIndole-3-carboxamides

The synthesis of complex, fused heterocyclic systems like dihydrofuroquinolinones from this compound is a more specialized application. While direct synthesis from this specific precursor is not widely documented, analogous transformations highlight the potential of the propargylic alcohol moiety in forming fused furan rings.

For example, furo[3,2-c]quinolones have been synthesized through acid-catalyzed tandem reactions between 4-hydroxyquinolin-2(1H)-ones and various propargylic alcohols. researchgate.net In these reactions, the propargylic alcohol generates an allene intermediate via a Friedel-Crafts-type allenylation, which then undergoes an intramolecular 5-exo-dig cyclization to form the fused furan ring. researchgate.net The tertiary alcohol of this compound is structurally suited for similar acid-catalyzed rearrangements and subsequent cyclization with an appropriate internal nucleophile, suggesting its potential for building related fused ring systems.

Carbazoles are tricyclic aromatic compounds with significant applications in materials science and pharmacology. Synthetic strategies leveraging alkyne-tethered anilines or indoles provide an efficient route to these scaffolds. Rhodium-catalyzed intramolecular annulation is a powerful method for constructing fused carbazole skeletons. This process often involves the cleavage and activation of C-H bonds, followed by cyclization with a tethered alkyne. This atom-economical approach allows for the formation of various six- to eight-membered rings fused to the carbazole core under mild conditions.

Gold catalysts can also be employed to synthesize aryl-fused carbazoles through cascade reactions. For instance, 2-alkynyl arylazides can react with other alkynes in the presence of a gold catalyst to initiate a sequence of cyclopropenation and intramolecular Friedel-Crafts-type reactions, ultimately yielding the carbazole framework. Another approach involves the base-mediated intramolecular cyclization of more complex 2-(hexen-diynyl)anilines, which can selectively yield either carbazoles or indoles depending on the reaction conditions.

Catalyst/ReagentReaction TypeProduct ClassReference
Rhodium(III) ComplexesIntramolecular AnnulationFused Carbazole Scaffolds,,
Gold ComplexesCascade CyclizationAryl-annulated Carbazoles
Potassium tert-butoxide (Base)Intramolecular Cyclization5-Substituted Carbazoles

The structural features of this compound make it an ideal precursor for multi-step syntheses of complex, nitrogen-rich heterocycles like triazoloquinoxalines. A metal-free synthetic pathway has been developed that utilizes alkynols as key building blocks. The general strategy involves the initial protection and modification of an o-phenylenediamine, followed by a Mitsunobu alkylation with a propargylic alcohol. The resulting N-alkynyl-o-phenylenediamine is then converted to an azide, which undergoes an intramolecular Huisgen cycloaddition to form the fused triazole ring, yielding the dihydrotriazoloquinoxaline core.

The use of alkynols like but-3-yn-1-ols in this sequence allows for the formation of related seven-membered rings (benzotriazolodiazepines). Given that this compound is an o-amino-substituted phenyl alkynol, it represents a suitable starting point for analogous synthetic sequences to access these and other complex heterocyclic systems.

While this compound is primarily used for nitrogen heterocycles, its structural framework provides a blueprint for synthesizing sulfur-containing analogues. The synthesis of substituted thiophenes can be achieved from structurally similar sulfur-containing starting materials, suggesting the potential for adapting these methods.

For instance, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a direct route to substituted thiophenes. These precursors are the direct sulfur analogues of this compound, where the amino group is replaced by a thiol group. Similarly, the gold-catalyzed cyclization of 2-alkynyl thioanisoles is an efficient method for preparing 2-substituted benzo[b]thiophenes, which are analogous to the indole synthesis from 2-alkynylanilines. Additionally, metal-free methods involving the reaction of alkynols with elemental sulfur have been developed for thiophene synthesis, further highlighting the versatility of the propargylic alcohol moiety in forming diverse heterocyclic rings.

Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within this compound allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of intricate molecular architectures. The interplay between the nucleophilic amino group, the versatile alkyne, and the hydroxyl group enables chemists to construct complex ring systems and introduce diverse functionalities.

Building Blocks for Pharmaceutical Precursors (e.g., Erlotinib Intermediate)

One of the most notable applications of intermediates structurally related to this compound is in the synthesis of pharmaceutical agents. The core structure is particularly suited for building quinazoline-based compounds, a class of privileged structures in medicinal chemistry.

A prime example is the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer. vjs.ac.vn While various synthetic routes to Erlotinib have been developed, many rely on key intermediates that share the aminophenylacetylene framework. vjs.ac.vngoogle.comresearchgate.netgoogle.com The synthesis often involves the coupling of a substituted quinazoline core with a side chain derived from an aminophenylacetylene derivative. vjs.ac.vnresearchgate.net The amino group of the aminophenyl moiety is crucial for the final coupling step to form the 4-anilinoquinazoline structure characteristic of Erlotinib.

The propargyl alcohol functionality, although not always directly incorporated into the final drug structure, can serve as a masked or protected form of the essential ethynyl group. It can also be a key element in earlier synthetic steps for constructing the necessary precursors. The versatility of this intermediate allows for various synthetic strategies, contributing to more efficient and economical production of vital anticancer medications. google.comresearchgate.net

Table 1: Key Intermediates in Erlotinib Synthesis

Intermediate Type Role in Synthesis Reference
Substituted 2-aminobenzonitrile Precursor to the quinazoline ring researchgate.net
m-Aminophenyl acetylene (B1199291) Provides the key side chain for EGFR binding google.comgoogle.com

Access to Bioactive Compound Libraries

The development of new therapeutic agents often relies on the screening of large collections of structurally diverse small molecules, known as bioactive compound libraries. Diversity-oriented synthesis (DOS) is a powerful strategy for generating such libraries. cam.ac.uk The goal of DOS is to efficiently create a wide range of molecular skeletons from a common starting material.

The densely functionalized nature of this compound makes it an excellent candidate for DOS. cam.ac.uknih.gov The presence of three distinct reactive handles—the amine, the alkyne, and the alcohol—allows for a multitude of subsequent chemical transformations. This multi-functionality enables the generation of a diverse array of complex heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.comresearchgate.net

For instance, the propargyl alcohol moiety can undergo a variety of reactions, including substitutions, rearrangements, and cyclizations, to form different carbocyclic and heterocyclic systems. researchgate.net The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. The terminal alkyne is amenable to classic alkyne chemistry such as coupling reactions and cycloadditions. By systematically exploring the reactivity of each functional group, a library of compounds with significant skeletal and stereochemical diversity can be constructed from this single, versatile precursor. cam.ac.uknih.gov

Chiral Synthesis and Stereoselective Applications

The tertiary alcohol in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This inherent chirality makes it a valuable precursor in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. mdpi.comacs.orgorganic-chemistry.org Many pharmaceuticals are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The synthesis of enantiomerically pure propargyl alcohols is a well-established area of organic chemistry. acs.orgorganic-chemistry.org Methods such as asymmetric alkynylation of ketones or the dynamic kinetic resolution of racemic propargylic alcohols can be employed to obtain the desired enantiomer of this compound. mdpi.comorganic-chemistry.org

Once obtained in enantiomerically pure form, this chiral building block can be used in a variety of stereoselective reactions. The chiral center can direct the stereochemical outcome of subsequent transformations, allowing for the synthesis of complex molecules with multiple stereocenters in a controlled manner. nus.edu.sg For example, the chiral propargylic alcohol can be used in cyclization reactions to form chiral heterocycles or as a key fragment in the total synthesis of natural products. researchgate.net The ability to introduce chirality at an early stage of a synthetic sequence and have it influence the stereochemistry of later steps is a cornerstone of modern organic synthesis.

Table 2: Methods for Chiral Propargyl Alcohol Synthesis

Method Description Key Features
Asymmetric Alkynylation The addition of an alkyne to a ketone using a chiral catalyst or reagent to favor the formation of one enantiomer. organic-chemistry.org High enantioselectivity can be achieved.
Dynamic Kinetic Resolution (DKR) The combination of enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com Can theoretically achieve a 100% yield of a single enantiomer.

Catalysis Research and Development Utilizing 2 2 Aminophenyl but 3 Yn 2 Ol

Design and Optimization of Catalytic Systems

The design of catalytic systems for substrates like 2-(2-aminophenyl)but-3-yn-2-ol is centered on the effective activation of the alkyne moiety towards nucleophilic attack by the pendant amino group. Both homogeneous and heterogeneous catalysts have been explored for such transformations.

Homogeneous Catalysis with Transition Metals (Pd, Cu, Ag, Au, Pt)

Homogeneous catalysis using soluble transition metal complexes is the most common approach for activating aminophenyl alkynes. The high activity and selectivity of these catalysts can be finely tuned by modifying the metal's ligand sphere.

Palladium (Pd): Palladium catalysts are versatile for a range of transformations including cross-coupling and cyclization reactions. nobelprize.org For substrates containing both an alkyne and a nucleophile, Pd(II) catalysts can initiate an enyne coupling reaction through acetoxypalladation of the alkyne, followed by insertion of an alkene and subsequent protonolysis of the carbon-palladium bond to complete the catalytic cycle. nih.gov The choice of ligands is crucial in directing the reaction pathway. Furthermore, palladium-catalyzed amination of aryl halides is a powerful method for C-N bond formation, a reaction class relevant to the aminophenyl group. nih.govmit.edu

Copper (Cu): Copper(I) salts are effective and economical catalysts for alkyne transformations. Due to the higher acidity of the acetylene (B1199291) proton, a key step in many copper-catalyzed reactions is the formation of a copper acetylide intermediate. nih.gov This is often followed by nucleophilic addition of an amine and subsequent intramolecular cyclization. This methodology has been used to synthesize seven-membered rings like azepines from functionalized allenynes (derived from propargyl precursors) and amines. nih.gov Copper(I) iodide (CuI), in particular, has been shown to be an excellent catalyst for the cyclization of acylaminoacetylenes, yielding oxazole (B20620) derivatives in high yields. nih.gov

Silver (Ag) and Gold (Au): Silver and gold catalysts are particularly effective due to their strong π-acidity, or "alkynophilicity," which allows them to activate carbon-carbon triple bonds towards nucleophilic attack. nih.govacs.orgrsc.org

Silver(I) complexes are widely used to catalyze multicomponent reactions involving alkynes, as well as tandem acetalization/cycloisomerization reactions to produce furoquinoline and pyranoquinoline structures. nih.govresearchgate.net

Gold(I) and Gold(III) complexes are exceptionally potent catalysts for a vast array of reactions involving alkynes. acs.org They efficiently catalyze the intramolecular hydroamination and hydroalkoxylation of alkynes, making them ideal for the cyclization of substrates like this compound. acs.orgnih.gov Gold catalysis can lead to the formation of various heterocyclic products through different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig). rsc.org

Platinum (Pt): Platinum catalysts, while less common than gold for these specific transformations, are also capable of activating alkynes. Polysiloxane-stabilized platinum nanoparticles have been developed as recyclable catalysts for the hydrosilylation of alkynes, demonstrating their utility in alkyne functionalization. mdpi.com

The table below summarizes representative conditions for transition metal-catalyzed cyclizations of alkyne-functionalized amines and alcohols.

Catalyst SystemSubstrate TypeReaction TypeSolventTemp. (°C)Yield (%)Ref.
CuI (cat.)AcylaminoacetyleneIntramolecular CyclizationBenzene/Et₃N9097 nih.gov
[JohnPhosAu(MeCN)]SbF₆Alkynyl Amine6-endo-dig HydroaminationDichloromethaneRTN/A acs.org
Pd(OAc)₂ / PPh₃EnyneCycloisomerizationToluene100N/A nih.gov
AgOTf (cat.)Alkynyl CarbonylTandem Acetalization/CyclizationMethanol6091 researchgate.net

Heterogeneous Catalysis and Supported Catalysts

While less common for complex intramolecular cyclizations, heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling. nih.gov Research in this area aims to combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones.

Supported Nanoparticles: Transition metal nanoparticles supported on solid materials like silica (B1680970), titania, or alumina (B75360) are a major focus. Gold nanoparticles supported on various metal oxides (TiO₂, Fe₂O₃, ZnO) have been used to catalyze azide-alkyne cycloaddition (AAC) "click" reactions. mdpi.com Similarly, copper(I) acetate (B1210297) anchored to silica has been employed as a recyclable catalyst for the same transformation. mdpi.com These systems demonstrate the potential for heterogenizing catalysts for general alkyne functionalizations.

Zeolite-Based Catalysts: Zeolites, with their well-defined pore structures and tunable acidity, can serve as effective heterogeneous catalysts. For instance, ZnCl₂ supported on a nickel-modified USY zeolite has been used for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols, highlighting a potential route for producing products derived from this compound. rsc.org

Polymer-Supported Catalysts: Immobilizing catalysts on polymer supports is another strategy. Polystyrene resins, for example, can be functionalized to anchor primary amine catalysts for asymmetric reactions. nih.gov Basic polystyrene resin has also been used as a recyclable catalyst for the deuteration of terminal alkynes. mdpi.com

Ligand Effects on Reactivity, Regioselectivity, and Stereoselectivity

In homogeneous catalysis, ligands bound to the transition metal center play a pivotal role in controlling every aspect of the reaction. The steric and electronic properties of the ligand can be rationally modified to optimize catalyst performance. nih.govemory.edu

Reactivity: The electron-donating ability of a ligand can influence the reactivity of the metal center. For gold(I) catalysts, N-heterocyclic carbene (NHC) ligands are often used. The size and electronic properties of the NHC ligand can be tuned to affect the catalyst's stability and activity. rsc.orgnih.gov For palladium-catalyzed aminations, bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos have been developed to promote efficient oxidative addition and reductive elimination, enabling reactions with a wide range of substrates at low catalyst loadings. nih.govmit.edu

Regioselectivity: Ligands can exert steric and electronic control over which site of a molecule reacts. In the cyclization of aminophenyl alkynes, the catalyst-ligand complex can dictate whether the reaction proceeds via an endo or exo pathway, leading to different ring sizes. rsc.org For example, in ruthenium-catalyzed alkyne dimerization, the use of a sterically demanding phosphine ligand can completely reverse the regioselectivity of the coupling from head-to-head to head-to-tail. nih.gov

Stereoselectivity: Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. In palladium-catalyzed intramolecular enyne coupling reactions, the use of chiral pyridyl monooxazoline (pymox) ligands has led to the formation of cyclic products with moderate enantioselectivity. nih.gov The development of novel chiral ligands is a key area of research for creating stereoselective transformations.

Catalyst Recycling, Recovery, and Sustainable Catalysis

The high cost and potential toxicity of many transition metals, particularly precious metals like palladium and gold, necessitate the development of sustainable catalytic processes where the catalyst can be efficiently recovered and reused. rsc.org

Heterogenization: As discussed in section 5.1.2, immobilizing a homogeneous catalyst on a solid support is a primary strategy for enabling its recovery through simple filtration. nih.gov Supported gold and copper nanoparticle catalysts have been shown to be recoverable and reusable for multiple cycles in azide-alkyne cycloaddition reactions, although a gradual loss of activity can sometimes be observed. mdpi.commdpi.com

Aqueous Micellar Catalysis: A modern approach to sustainable catalysis involves performing reactions in water using surfactants that form nanomicelles. These micelles act as "nanoreactors" where the organic substrates and catalyst concentrate, while the bulk solvent is water. This technique not only reduces the reliance on volatile organic solvents but also facilitates catalyst recycling. The catalyst, often sequestered within the micelles in the aqueous phase, can be reused for multiple cycles by simply adding new reagents to the same reaction vessel. nih.govyoutube.com

Solvent-Resistant Nanofiltration: For homogeneous catalysts, membrane filtration techniques like organic solvent nanofiltration (OSN) can be used. This method separates the larger catalyst complexes from the smaller product molecules, allowing the catalyst solution to be recycled back into the reactor. rsc.org

The table below highlights different recycling strategies for catalysts used in alkyne functionalization.

Catalyst SystemReaction TypeRecycling StrategyNo. of CyclesOutcomeRef.
Au/TiO₂Azide-Alkyne CycloadditionHeterogenization (filtration)5Gradual loss of activity mdpi.com
Cu(I) acetate on SilicaAzide-Alkyne CycloadditionHeterogenization (filtration)N/AReusable and recyclable mdpi.com
Pd-PEPPSI-IPrAminationAqueous Micellar Catalysis4Excellent yields, 0.275 mol% Pd per run nih.gov
Polystyrene Resin (WA30)Alkyne DeuterationHeterogenization (filtration)FrequentNo deprivation in activity mdpi.com

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. For the transformation of substrates like this compound, the catalytic cycles of gold, palladium, and copper are of primary interest.

Gold-Catalyzed Cyclization: The generally accepted mechanism for Au(I)-catalyzed hydroamination/hydroalkoxylation involves several key steps:

π-Activation: The cationic gold(I) catalyst coordinates to the alkyne, making it highly electrophilic and susceptible to nucleophilic attack. rsc.orgwikipedia.org

Nucleophilic Attack: The pendant amino group performs an intramolecular attack on the activated alkyne. This can proceed via a 5-exo-dig or 6-endo-dig pathway, depending on the substrate and conditions, to form a vinyl-gold intermediate. acs.org

Protodeauration: The carbon-gold bond in the intermediate is cleaved by a proton source (often the conjugate acid of the nucleophile or trace acid), releasing the final heterocyclic product and regenerating the active gold(I) catalyst. This step is often the rate-determining step of the cycle. digitellinc.com

Palladium-Catalyzed Reactions: The catalytic cycle for palladium often depends on the oxidation state of the active species. For cross-coupling reactions, a Pd(0)/Pd(II) cycle is common: youtube.comyoutube.com

Oxidative Addition: The Pd(0) species inserts into an aryl-halide bond.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the Pd(II) center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. For enyne cyclizations, a Pd(II)-based cycle may operate, involving acetoxypalladation of the alkyne followed by migratory insertion and protonolysis to regenerate the Pd(II) catalyst. nih.gov

Copper-Catalyzed Cyclization: The mechanism for copper-catalyzed reactions of terminal alkynes often begins with the deprotonation of the alkyne to form a copper acetylide. nih.gov

Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate.

Nucleophilic Addition/Cyclization: The pendant amine can then add to the acetylide, or the copper acetylide itself can participate in further transformations, leading to an intramolecular cyclization event that forms the final product. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for studying reaction mechanisms, allowing for the detailed exploration of potential energy surfaces. For a molecule like 2-(2-aminophenyl)but-3-yn-2-ol, DFT can be employed to elucidate the pathways of its characteristic reactions, such as intramolecular cyclization, addition to the alkyne, or reactions involving the amino and hydroxyl groups.

DFT calculations can map out the energetic profiles of various reaction coordinates. For instance, the intramolecular cyclization of aminophenyl alkynes is a key reaction for the synthesis of heterocyclic compounds like quinolines. A DFT study would typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is crucial for determining the energy barrier of a reaction.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and obtaining zero-point vibrational energies (ZPVE) for more accurate energy calculations.

A hypothetical reaction pathway for the acid-catalyzed cyclization of this compound could be investigated to determine the feasibility of different mechanistic proposals. For example, DFT could help distinguish between a stepwise mechanism involving a vinyl cation intermediate and a concerted pathway. nih.govchemistrysteps.com The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Studies on related propargyl alcohols have shown that DFT can effectively model reaction mechanisms, such as addition/elimination and hydrogen abstraction pathways. nih.gov For example, in the reaction of propargyl alcohol with a hydroxyl radical, DFT calculations have identified the formation of chemically activated adducts and determined the low energy barriers for hydrogen abstraction. nih.gov These types of studies provide a framework for understanding the potential reactivity of this compound.

Molecular Dynamics (MD) Simulations for Reaction Dynamics

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how solvent molecules arrange around the solute and how this affects its conformation and reactivity. The hydrogen bonding capabilities of the amino and hydroxyl groups would be of particular interest.

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in solution and the energy barriers between them. The flexibility of the butynol (B8639501) side chain allows for various spatial arrangements relative to the aminophenyl ring.

Simulate Reaction Dynamics: While computationally expensive, ab initio MD (AIMD), which uses electronic structure calculations (like DFT) to compute forces at each time step, can be used to simulate the actual process of a chemical reaction, providing a more realistic picture than static pathway calculations.

MD simulations are particularly useful for understanding how the local environment influences a reaction. For example, the rate of a cyclization reaction can be significantly affected by the specific arrangement of solvent molecules around the reacting groups.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netijert.orgcreative-biostructure.com These models are a cornerstone of modern drug discovery, allowing for the prediction of the activity of new, unsynthesized compounds. drugdesign.orgcambridge.org

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Assembly: Synthesizing and testing a series of derivatives with varied substituents on the phenyl ring or modifications to the side chain for a specific biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and topological indices.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the observed biological activity. cambridge.org

Model Validation: Rigorously testing the predictive power of the model using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model building). drugdesign.org

While no specific QSAR studies on this compound derivatives were found, studies on structurally related N-(2-aminophenyl)-benzamide derivatives as histone deacetylase (HDAC) inhibitors provide a relevant example. In these studies, 2D and 3D-QSAR models were developed. The 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules and their interaction fields (steric, electrostatic, etc.). creative-biostructure.com

These studies revealed that descriptors like the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen bond acceptors, and atomic polarizabilities were crucial for the biological activity. The models indicated that thermodynamic, electronic, and structural properties all play a role in the inhibitory activity of these compounds. Such insights are invaluable for designing more potent derivatives.

Table 1: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives

Derivative Substituent (R)logPMolecular Weight ( g/mol )H-Bond AcceptorsH-Bond DonorsPredicted Activity (pIC50)
H2.1175.23225.4
4-Cl2.8209.67226.1
4-OCH32.0205.25325.8
4-NO21.9220.22425.1

Note: This table is illustrative and does not represent real experimental data.

Prediction of Stereochemical Outcomes and Diastereoselective Control

The but-3-yn-2-ol moiety in this compound contains a stereocenter at the carbon bearing the hydroxyl group. Furthermore, reactions at the alkyne triple bond can create new stereocenters. Predicting and controlling the stereochemical outcome of these reactions is crucial, especially in the synthesis of chiral molecules like pharmaceuticals.

Computational methods can be used to predict the stereochemical outcomes of reactions. For example, in a nucleophilic addition to the alkyne, DFT can be used to model the transition states leading to different stereoisomers. libretexts.org The relative energies of these transition states determine the kinetic product distribution. A lower energy transition state corresponds to a faster reaction rate and thus the major product.

Factors influencing stereoselectivity that can be modeled include:

Steric Hindrance: The approach of a reagent can be sterically hindered by different parts of the molecule, favoring attack from a less hindered face.

Electronic Effects: The electronic properties of the substituents can influence the trajectory of the incoming nucleophile or electrophile.

Chiral Catalysts or Auxiliaries: Computational modeling can help understand how chiral catalysts or auxiliaries interact with the substrate to induce stereoselectivity.

For electrophilic additions to alkynes, such as hydrohalogenation or hydration, the regioselectivity (e.g., Markovnikov's rule) is a key consideration. chemistrysteps.comlibretexts.orgchemistrysteps.com The stability of the intermediate vinyl cation, which can be calculated using DFT, often dictates the outcome. chemistrysteps.com While simple alkynes often show predictable selectivity, the presence of the bulky and electronically active aminophenyl group in this compound could lead to more complex stereochemical and regiochemical outcomes that would benefit from computational prediction.

Advanced Spectroscopic and Chromatographic Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable in the study of "2-(2-Aminophenyl)but-3-yn-2-ol," providing robust solutions for its isolation from complex reaction mixtures and for the precise determination of its purity. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. The selection of a specific chromatographic method is contingent on the analytical objective, whether it be preparative purification or quantitative purity assessment.

Column Chromatography for Purification

Column chromatography is a fundamental and widely used preparative technique for the purification of organic compounds from synthesis byproducts and unreacted starting materials. The process involves packing a glass column with a solid adsorbent, the stationary phase, typically silica (B1680970) gel, and passing a solution of the crude compound mixture through it, pushed along by a liquid mobile phase, or eluent.

In the context of purifying "this compound," a polar molecule due to its amino and hydroxyl functional groups, normal-phase column chromatography is highly effective. A polar stationary phase like silica gel is used in conjunction with a non-polar mobile phase, often a mixture of solvents such as hexanes and ethyl acetate (B1210297). The separation mechanism relies on the principle that more polar compounds adsorb more strongly to the polar stationary phase, and thus elute more slowly, while less polar compounds travel through the column more quickly.

The purification process begins with the crude reaction mixture being concentrated and loaded onto the top of the prepared silica gel column. The elution is then started with a solvent system of low polarity, which is gradually increased. For instance, an initial eluent of 9:1 hexanes:ethyl acetate might be used, with the polarity being progressively increased by adjusting the ratio to 7:3 or 1:1. This gradient elution ensures that less polar impurities are washed out first, followed by the target compound, "this compound," and finally, any more polar impurities. Fractions are collected sequentially and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product. These pure fractions are then combined and the solvent evaporated to yield the purified compound. Because "this compound" contains a basic amine group, it can sometimes interact too strongly with the acidic silica gel, leading to poor separation or "tailing" of the spot on a TLC plate. To mitigate this, a small amount of a base, such as triethylamine (B128534) (typically ~0.1-1%), can be added to the eluent system to neutralize the acidic sites on the silica gel, resulting in better separation and recovery. biotage.com

Table 1: Illustrative Column Chromatography Purification of "this compound"

Parameter Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 70:30) with 0.5% Triethylamine
Sample Loading Crude product dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel (dry loading)
Fraction Collection 10 mL fractions collected sequentially
Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Outcome Fractions containing pure "this compound" are combined and concentrated

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. jmchemsci.com It is particularly suited for compounds that are volatile or can be made volatile through a process called derivatization.

For the analysis of "this compound," direct injection into a GC system can be challenging due to the polar amine (-NH2) and hydroxyl (-OH) groups, which can cause poor chromatographic peak shape and thermal degradation in the hot injector port. To overcome this, derivatization is often employed. The active hydrogens on the amine and hydroxyl groups are replaced with less polar, more stable groups. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the -OH and -NH2 groups into -OSi(CH3)3 and -NHSi(CH3)3 groups, respectively. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column (the stationary phase). The column is coated with a material that interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities. As each separated component exits the column, it enters the mass spectrometer. The MS ionizes the molecules, typically causing them to break apart into characteristic fragments. It then sorts these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." By comparing this spectrum to a library of known spectra (such as the NIST library), the identity of the compound can be confirmed. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized "this compound"

Parameter Specification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar non-polar column)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min fmach.it
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV fmach.it
Mass Range 40-500 m/z
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is especially well-suited for compounds like "this compound" that are not easily volatilized. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such polar compounds.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18 or C8 alkyl-silica column), and the mobile phase is a polar solvent, typically a mixture of water with an organic solvent like acetonitrile or methanol. mdpi.comresearchgate.net When a solution of "this compound" is injected into the system, it is carried by the mobile phase through the column. The non-polar stationary phase retards the progress of less polar molecules more than polar ones, so more polar compounds elute first. The polarity of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. researchgate.net A UV detector is commonly used, as the phenyl ring in the compound absorbs ultraviolet light, allowing for sensitive detection.

For purity analysis, a sample of "this compound" is chromatographed, and the resulting chromatogram shows a major peak for the compound and smaller peaks for any impurities. The purity is often expressed as the area of the main peak as a percentage of the total area of all peaks.

For quantitative analysis, a calibration curve is first constructed by injecting standard solutions of the pure compound at several known concentrations and plotting the detector response (peak area) against concentration. ptfarm.plresearchgate.net The concentration of "this compound" in an unknown sample can then be determined by running it under the same HPLC conditions and comparing its peak area to the calibration curve. This method is highly precise, accurate, and reproducible, making it a standard for quality control in pharmaceutical analysis. researchgate.net A related technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can offer even greater selectivity and sensitivity for detecting trace-level impurities. researchgate.net

Table 3: Example HPLC Method Parameters for Purity Analysis of "this compound"

Parameter Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Transformations of the Compound

The presence of a chiral center at the carbinol position invites the development of asymmetric transformations to access enantiomerically pure derivatives, which are crucial for applications in medicinal chemistry and chiral materials. While the direct asymmetric synthesis of the parent compound is a key goal, future research will also focus on the enantioselective derivatization of the racemic mixture.

Key research trajectories include:

Kinetic Resolution: Dynamic kinetic resolution (DKR) represents a powerful strategy for transforming a racemic mixture into a single enantiomer with a theoretical yield of 100%. nih.gov Future work could explore DKR of 2-(2-aminophenyl)but-3-yn-2-ol using enzyme-catalyzed reactions or chiral metal catalysts to selectively transform one enantiomer, allowing for the isolation of the other in high enantiomeric excess.

Catalytic Enantioselective Addition: A primary approach to the parent molecule involves the addition of a metal acetylide to a ketone precursor. Future efforts will likely focus on developing chiral catalysts, such as those based on BINOL ligands, to control the facial selectivity of this addition, yielding one enantiomer preferentially. nih.govmdpi.comresearchgate.net The synthesis of chiral falcarindiol (B120969) analogues using BINOL-promoted alkyne addition to aldehydes serves as a strong precedent for this approach. nih.gov

Derivatization of Functional Groups: The amine and alcohol moieties are ripe for asymmetric transformations. For instance, chiral catalysts could be employed to achieve enantioselective acylation or phosphorylation of the alcohol or amine, creating valuable chiral intermediates.

The table below outlines potential catalysts and strategies for asymmetric synthesis.

Transformation Type Potential Catalyst/Reagent Target Product Rationale/Precedent
Asymmetric Alkyne AdditionZn(OTf)₂ / Chiral Amino Alcohol LigandEnantiopure this compoundProven effectiveness for the addition of alkynes to ketones and aldehydes. researchgate.net
Dynamic Kinetic ResolutionRuthenium-based catalyst (e.g., Shvo catalyst) + LipaseEnantiopure acylated derivativeCombination of metal-catalyzed racemization and enzymatic resolution is a classic DKR strategy. nih.gov
Enantioselective CyclizationChiral Gold or Platinum complexesChiral Indole (B1671886) DerivativesMetal-catalyzed cyclization of related o-alkynylanilines is well-established; chiral ligands can induce enantioselectivity.
Asymmetric DerivatizationChiral Phosphoric Acid (CPA)Enantiopure phosphoramidatesCPAs are versatile catalysts for a wide range of enantioselective transformations involving amines and alcohols. nih.gov

Exploration of Bio-Inspired Catalysis for its Synthesis and Derivatization

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild conditions. ethz.ch Bio-inspired and biocatalytic approaches could provide green and highly effective routes for the synthesis and derivatization of this compound. rjraap.com

Future research directions in this area include:

Enzymatic Kinetic Resolution: Lipases and proteases could be screened for their ability to selectively acylate one enantiomer of the racemic alcohol, a widely used method for producing chiral alcohols. nih.gov

Engineered Oxidoreductases: The synthesis of the chiral alcohol could be achieved via the asymmetric reduction of the corresponding ketone precursor, 2-amino-1-(2-aminophenyl)but-3-yn-1-one. Directed evolution could be used to engineer carbonyl reductases or alcohol dehydrogenases for high activity and enantioselectivity toward this specific substrate. nih.govillinois.edu

Mimicking Aldolases: Bio-inspired organocatalysts that mimic the function of aldolases, perhaps using amino acid derivatives, could be designed. researchgate.netnih.gov These catalysts could facilitate novel C-C bond-forming reactions at positions adjacent to the functional groups.

Chemoenzymatic Synthesis: Combining the strengths of traditional organic synthesis with the selectivity of biocatalysis offers a powerful strategy. nih.govresearchgate.net For example, a chemical step could be used to synthesize the core structure, followed by an enzymatic step to introduce chirality or perform a selective modification on a complex derivative.

The following table details potential biocatalytic approaches.

Biocatalytic Approach Enzyme Class Reaction Potential Outcome
Asymmetric SynthesisCarbonyl Reductase / Alcohol DehydrogenaseAsymmetric reduction of a ketone precursorDirect synthesis of (R)- or (S)-2-(2-aminophenyl)but-3-yn-2-ol. illinois.edu
Kinetic ResolutionLipase / EsteraseEnantioselective acylation of the alcoholSeparation of enantiomers, yielding one enantiomer as the alcohol and the other as the ester. nih.gov
DerivatizationTransaminaseConversion of a ketone precursor to a chiral aminePotential route to chiral amine analogues.
C-H Activation/OxidationCytochrome P450 MonooxygenaseSelective hydroxylation of the phenyl ringIntroduction of new functional groups for further derivatization.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry has emerged as a superior alternative to batch processing for many chemical syntheses, offering enhanced safety, better process control, and improved scalability. nih.govazolifesciences.com The derivatization of this compound, particularly its cyclization to indole scaffolds, is well-suited for translation to a continuous flow process. nih.govnih.gov

Key advantages and research goals for integrating this compound into flow systems are:

Improved Safety: The cyclization of o-alkynylanilines can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, mitigating the risk of thermal runaways. nih.gov

Increased Efficiency: Flow systems can operate at elevated temperatures and pressures, significantly accelerating reaction rates and reducing reaction times from hours to minutes. uc.pt

Scalability: Scaling up production in a flow system involves running the reactor for longer periods or using parallel reactors, which is often more straightforward and safer than using larger batch reactors. azolifesciences.com

Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate intermediates. mdpi.com This could be applied to synthesize the this compound precursor and then immediately cyclize it to an indole derivative in one continuous operation. researchgate.net

A hypothetical comparison between batch and flow synthesis for the cyclization of this compound is presented below.

Parameter Batch Process Flow Process Anticipated Advantage of Flow
Reaction Time Typically 2 - 24 hoursPotentially 5 - 30 minutesSignificant reduction in process time, higher throughput. uc.pt
Temperature Control Difficult to manage exotherms in large vesselsExcellent, rapid heat dissipationEnhanced safety, reduced byproduct formation. nih.gov
Scalability Requires larger, more expensive reactors"Scale-out" by parallelization or longer run timesMore linear and predictable scale-up. azolifesciences.com
Handling of Intermediates Isolation required between stepsIn-line generation and immediate consumptionAvoids handling of potentially unstable intermediates, improves process efficiency. mdpi.com
Productivity ( g/hour ) Low to moderateHighSuitable for large-scale manufacturing.

Applications in Material Science and Supramolecular Chemistry

The rigid, rod-like alkyne unit, combined with the hydrogen-bonding capabilities of the amine and alcohol groups, makes this compound an attractive candidate for constructing novel materials and supramolecular assemblies.

Future research could explore its use as a monomer or structural node in:

Polymers: The terminal alkyne can participate in polymerization reactions, such as polyaddition or cyclotrimerization, to create polymers with unique thermal and electronic properties. The aniline (B41778) moiety can be used to create polyanilines or polyimides.

Metal-Organic Frameworks (MOFs): The amine group can be derivatized with carboxylic acids or other coordinating groups to serve as an organic linker for the construction of porous MOFs. These materials could have applications in gas storage, separation, or catalysis.

Supramolecular Gels: The molecule's ability to form multiple hydrogen bonds could be exploited to create self-assembling, low-molecular-weight organogels. These "smart" materials can respond to external stimuli like temperature or pH.

Liquid Crystals: The rigid core structure is a common feature in liquid crystalline molecules. Derivatization with long alkyl chains could lead to new classes of liquid crystals with interesting phase behaviors.

The table below outlines potential applications in materials science.

Material Type Role of the Compound Key Functional Groups Potential Properties/Applications
Conjugated Polymers MonomerAlkyne, PhenylamineSemiconductor properties for organic electronics (OLEDs, OPVs).
Porous Organic Cages Building Block (Synthon)Amine, Alcohol, AlkyneMolecular recognition, encapsulation, and catalysis.
Self-Assembled Monolayers (SAMs) Head GroupAmine, AlcoholSurface modification of metals (e.g., gold) or oxides to control wettability and adhesion.
Chiral Sensors Chiral ScaffoldEnantiopure carbinol centerEnantioselective recognition of other chiral molecules.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis and derivatization of this compound, particularly in continuous flow systems, a deep understanding of reaction kinetics and mechanisms is essential. Advanced, in-situ spectroscopic techniques can provide this insight by monitoring the reaction in real time.

Prospective research should focus on implementing:

In-situ FT-IR/Raman Spectroscopy: These techniques can monitor the disappearance of key vibrational bands, such as the C≡C-H stretch of the alkyne (~3300 cm⁻¹) and the N-H stretches of the amine (~3400-3500 cm⁻¹), while tracking the appearance of bands corresponding to the newly formed indole ring. This is particularly useful for optimizing reaction conditions in flow chemistry. cam.ac.uk

Process NMR Spectroscopy: Benchtop NMR systems can be integrated into flow setups to provide detailed structural information on reactants, intermediates, and products as the reaction progresses. nih.gov Techniques like Signal Amplification by Reversible Exchange (SABRE) could be explored to enhance the NMR signals of low-concentration species, providing unprecedented mechanistic detail. nih.gov

UV-Vis Spectroscopy: The formation of the indole ring from the aniline precursor results in a significant change in the electronic structure and, consequently, the UV-Vis absorption spectrum. This change can be used to monitor the reaction progress and determine kinetic parameters.

The following table summarizes the application of these techniques for monitoring the cyclization reaction.

Spectroscopic Technique Species/Functional Group Monitored Information Gained
FT-IR Spectroscopy Alkyne (C≡C-H), Amine (N-H)Rate of reactant consumption, detection of intermediates. cam.ac.uk
Raman Spectroscopy Alkyne (C≡C), Aromatic ring modesComplementary to IR, less interference from polar solvents.
¹H NMR Spectroscopy Alkyne proton, Amine protons, Aromatic protonsStructural confirmation of products, quantification of conversion and yield. nih.gov
UV-Vis Spectroscopy Conjugated π-systemsReaction kinetics, determination of rate constants.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-Aminophenyl)but-3-yn-2-ol, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves coupling 2-aminophenol derivatives with alkynyl precursors under controlled conditions. For example, analogous compounds (e.g., brominated aminophenol derivatives) are synthesized via nucleophilic substitution or condensation reactions using reagents like 2-bromo-3-methylbutyric acid derivatives . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) to confirm purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as similar compounds are classified for respiratory irritation .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to comply with environmental regulations .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the aminophenyl and alkynol moieties.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • HPLC : Quantify purity (>99% for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) across studies.
  • Dose-Response Analysis : Perform in vitro dose-response curves to validate activity thresholds. For example, conflicting results in antimicrobial assays may arise from variations in bacterial strains or culture media .
  • Structural Confirmation : Re-analyze derivative structures via X-ray crystallography to rule out isomerization or impurities .

Q. What methodological approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking Simulations : Predict binding affinities to targets like kinases or GPCRs using software such as AutoDock .
  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions .
  • Cellular Efficacy Studies : Measure IC50 values in cell lines overexpressing target proteins .

Q. How does solvent selection impact reaction efficiency in synthesizing this compound?

  • Methodological Answer :

  • Polar Protic vs. Aprotic Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the aminophenyl group, improving coupling efficiency.
  • Temperature Effects : Higher temperatures (80–100°C) in ethanol or THF may accelerate reaction rates but risk side reactions (e.g., alkyne polymerization) .
  • Solubility Optimization : Pre-dissolve 2-aminophenol derivatives in hot ethanol to ensure homogeneity before alkynylation .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Optimization : Isolate and characterize intermediates (e.g., via TLC or NMR) to identify low-yield steps. For example, poor alkynylation efficiency might require catalyst screening (e.g., CuI vs. Pd-based systems) .
  • Purification Refinement : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

Key Considerations for Experimental Design

  • Structural Analogues : Compare reactivity and stability with similar compounds (e.g., 2-(2-Bromo-3-methylbutyryl)aminophenol) to infer optimal reaction conditions .
  • Safety Compliance : Adhere to OSHA and GHS guidelines for handling corrosive or irritant substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.